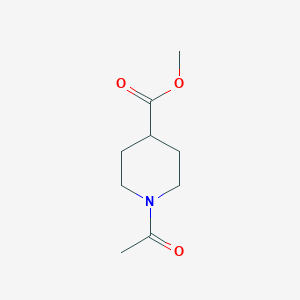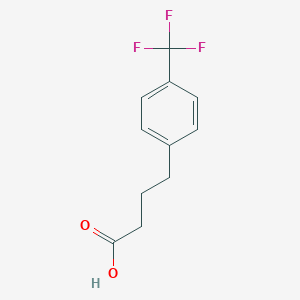
4-(4-(Trifluoromethyl)phenyl)butansäure
Übersicht
Beschreibung
4-(4-(Trifluoromethyl)phenyl)butanoic acid is a chemical compound with the CAS Number: 136295-01-7 . It has a molecular weight of 232.2 and its IUPAC name is 4-(4-(trifluoromethyl)phenyl)butanoic acid . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . This process involves a stereoselective catalytic asymmetric reduction and a stereoselective Hoffmann rearrangement .Molecular Structure Analysis
The InChI code for 4-(4-(Trifluoromethyl)phenyl)butanoic acid is 1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid group.Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-(Trifluoromethyl)phenyl)butanoic acid are not mentioned in the search results, similar compounds such as 4-(Trifluoromethyl)phenylboronic acid have been used as reactants in various types of reactions . These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .Physical and Chemical Properties Analysis
4-(4-(Trifluoromethyl)phenyl)butanoic acid is a liquid at room temperature . It has a molecular weight of 232.2 . The compound’s InChI code is 1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft: Synthese von fortschrittlichen Polymeren
4-(4-(Trifluoromethyl)phenyl)butansäure: wird in der Materialwissenschaft für die Synthese von fortschrittlichen Polymeren verwendet. Ihre Trifluormethylgruppe erhöht die thermische Stabilität und die chemische Beständigkeit der Polymere, wodurch sie sich für Hochleistungsanwendungen in der Luft- und Raumfahrt und in der Elektronik eignen .
Pharmazeutische Forschung: Medikamentenentwicklung
In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer bei der Synthese von niedermolekularen Medikamenten. Ihre Phenylgruppe kann mit verschiedenen biologischen Zielstrukturen interagieren und so zur Entwicklung neuer Medikamente beitragen, die potenzielle Anwendungen bei der Behandlung von Krankheiten haben .
Chemische Synthese: Organische Reaktionen
Diese Säure ist an organischen Synthesereaktionen beteiligt, wie z. B. der Herstellung von Arylketonen durch Kreuzkupplungsreaktionen. Arylketone sind wichtige Zwischenprodukte bei der Herstellung von Agrochemikalien und Pharmazeutika .
Analytische Chemie: Chromatographie
In der analytischen Chemie kann This compound verwendet werden, um chromatographische Harze zu modifizieren. Ihre einzigartige Struktur hilft bei der Trennung komplexer Gemische und verbessert die Auflösung analytischer Methoden .
Lebenswissenschaften: Untersuchung zellulärer Mechanismen
Die Verbindung wird in den Lebenswissenschaften zur Untersuchung zellulärer Mechanismen verwendet. Sie kann als Inhibitor oder Aktivator bestimmter zellulärer Signalwege wirken und so Einblicke in die Zellbiologie und potenzielle therapeutische Zielstrukturen liefern .
Materialwissenschaft: Herstellung von elektronischen Komponenten
This compound: trägt zur Herstellung von elektronischen Komponenten bei. Ihre elektrischen Eigenschaften werden beim Entwurf von Halbleitern und anderen elektronischen Materialien genutzt .
Safety and Hazards
The safety information for 4-(4-(Trifluoromethyl)phenyl)butanoic acid indicates that it is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .
Wirkmechanismus
Target of Action
Similar compounds have been used as reactants in site-selective suzuki-miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Mode of Action
It’s known that similar compounds participate in chemical reactions such as site-selective suzuki-miyaura cross-coupling and palladium-catalyzed direct arylation . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling and palladium-catalyzed direct arylation reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
Its involvement in chemical reactions that form carbon-carbon bonds suggests it may contribute to the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZESNPBHOXIPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565335 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136295-01-7 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


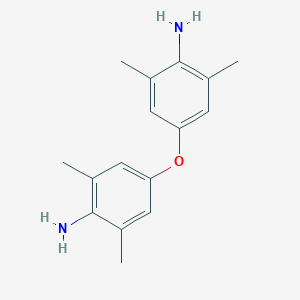
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)
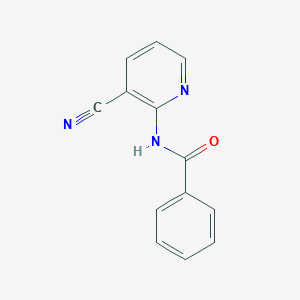
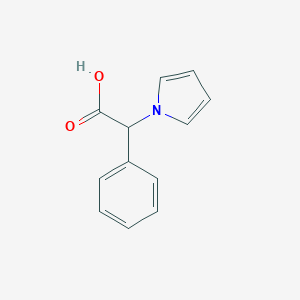
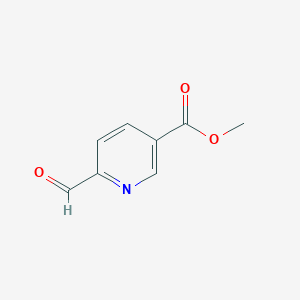

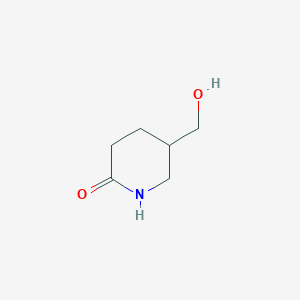
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

